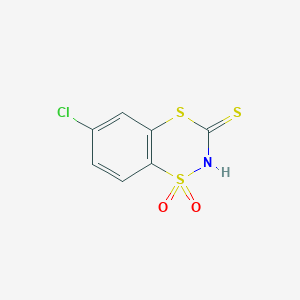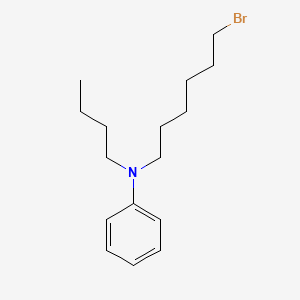
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a benzoyl-substituted benzoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate typically involves the esterification of 4-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid.
Reduction: Formation of 4-(2,3,4,5,6-pentamethylbenzoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-methylbenzoate: A simpler ester with a single methyl group on the benzene ring.
Methyl 4-(2,3,4,5-tetramethylbenzoyl)benzoate: Similar structure but with one less methyl group.
Methyl 4-(2,3,4,5,6-hexamethylbenzoyl)benzoate: Similar structure but with one additional methyl group.
Uniqueness
Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate is unique due to the specific arrangement and number of methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions and applications that may not be achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
649757-01-7 |
|---|---|
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate |
InChI |
InChI=1S/C20H22O3/c1-11-12(2)14(4)18(15(5)13(11)3)19(21)16-7-9-17(10-8-16)20(22)23-6/h7-10H,1-6H3 |
InChI-Schlüssel |
KTDIBUNLUCJUOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


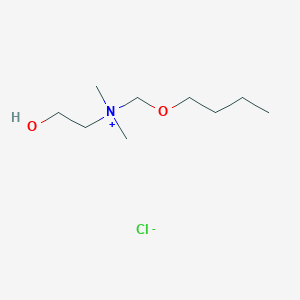
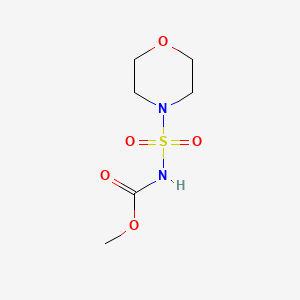
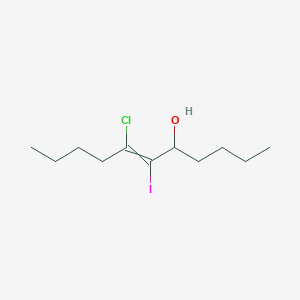


![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)
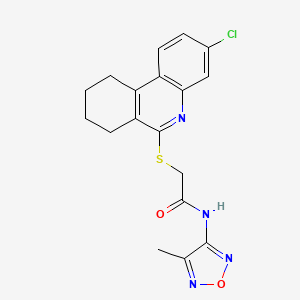
![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)
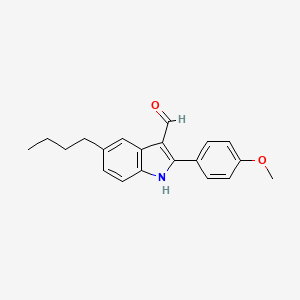
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
propanedinitrile](/img/structure/B12588379.png)

